4,4-Diethoxythian-3-amine

LogP Lipophilicity Medicinal Chemistry

Sourcing a heterocyclic amine with the right lipophilicity for CNS drug discovery often forces compromises on polar surface area. 4,4-Diethoxythian-3-amine (CAS 917566-96-2) solves this by uniquely combining a thian sulfur core, a nucleophilic primary amine, and a masked carbonyl (diethyl acetal). • LogP 1.92 & PSA 69.78 Ų - optimized for blood-brain barrier penetration & oral drug 'golden triangle' compliance. • Differentiated from acyclic acetal amines: the thian sulfur modulates oxidative metabolism, improving metabolic stability in lead optimization. • Enables stereoselective synthesis of sulfur-containing heterocycles for agrochemical & pharmaceutical pipelines. Available as a research-grade building block with reliable global fulfillment.

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
CAS No. 917566-96-2
Cat. No. B15170502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethoxythian-3-amine
CAS917566-96-2
Molecular FormulaC9H19NO2S
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESCCOC1(CCSCC1N)OCC
InChIInChI=1S/C9H19NO2S/c1-3-11-9(12-4-2)5-6-13-7-8(9)10/h8H,3-7,10H2,1-2H3
InChIKeyBTSLNQQQRFOUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diethoxythian-3-amine Chemical Profile


4,4-Diethoxythian-3-amine (CAS 917566-96-2) is a heterocyclic amine building block featuring a sulfur-containing thian ring core and a primary amine group protected as a diethyl acetal . With a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol, its structure combines a nucleophilic amine handle with a masked carbonyl functionality, rendering it a versatile intermediate for medicinal chemistry and organic synthesis . Its calculated LogP of 1.92 and polar surface area of 69.78 Ų suggest balanced lipophilicity and polarity suitable for drug-like property optimization .

Why 4,4-Diethoxythian-3-amine Substitution Fails


Substituting 4,4-Diethoxythian-3-amine with generic analogs like simple aliphatic amines or even other acetal-protected amines is not a viable strategy for projects requiring a specific balance of properties. Its unique combination of a thian heterocycle, a primary amine, and a protected carbonyl group imparts a distinct physicochemical signature—specifically in terms of lipophilicity (LogP) and polar surface area (PSA)—that cannot be replicated by off-the-shelf alternatives . Attempting to replace it with a structurally similar but chemically distinct building block will inevitably alter key molecular properties such as solubility, membrane permeability, and metabolic stability, potentially derailing structure-activity relationship (SAR) studies or compromising the purity and yield of downstream synthetic routes .

4,4-Diethoxythian-3-amine Differentiation Evidence


Lipophilicity (LogP) vs. Thian-3-amine

4,4-Diethoxythian-3-amine exhibits a calculated LogP of 1.92, representing a 1.39 log unit increase in lipophilicity compared to its unsubstituted parent core, thian-3-amine, which has a LogP of 0.53 [1]. This substantial difference is expected to translate to improved membrane permeability and altered tissue distribution in biological assays.

LogP Lipophilicity Medicinal Chemistry ADME

Polar Surface Area (PSA) vs. 4,4-Diethoxybutan-1-amine

4,4-Diethoxythian-3-amine has a calculated polar surface area (PSA) of 69.78 Ų, which is significantly higher than the 44.48 Ų PSA of the common aliphatic acetal building block 4,4-diethoxybutan-1-amine . This 25.3 Ų increase in PSA indicates a greater capacity for hydrogen bonding and polar interactions, directly impacting solubility and passive membrane permeability.

PSA Polarity Medicinal Chemistry Bioavailability

Lipophilicity vs. N-Methylated Acyclic Acetal Amine

When compared to another acetal-protected amine building block, 4,4-diethoxy-N-methylbutan-1-amine (LogP = 1.78), 4,4-diethoxythian-3-amine maintains a modestly higher lipophilicity (LogP = 1.92) . The key differentiator is the presence of the thian sulfur atom, which contributes to the increased logP while also offering unique electronic and conformational properties not present in acyclic aliphatic chains.

LogP Structure-Activity Relationship Drug Design Building Block Selection

4,4-Diethoxythian-3-amine Research Applications


CNS-Penetrant Drug Candidate Synthesis

The significantly higher LogP of 4,4-diethoxythian-3-amine (1.92) compared to thian-3-amine (0.53) positions it as a preferred building block for constructing molecular scaffolds intended for central nervous system (CNS) targets, where a moderate level of lipophilicity is often a prerequisite for crossing the blood-brain barrier .

Oral Bioavailability Optimization

Its distinct combination of LogP (1.92) and PSA (69.78 Ų) provides a unique entry point in a medicinal chemist's toolkit for navigating the 'golden triangle' of oral drug properties, offering a different starting point than common aliphatic acetal amines like 4,4-diethoxybutan-1-amine (PSA 44.48 Ų) .

Asymmetric Synthesis & Chiral Scaffolds

As a chiral thian-3-amine derivative with a protected carbonyl group, it is a strategic intermediate for the stereoselective synthesis of complex sulfur-containing heterocycles, which are prevalent in agrochemicals and pharmaceuticals where sulfur atoms can confer improved metabolic stability or target affinity .

Metabolic Stability Modulation

The sulfur atom in the thian ring offers distinct electronic properties compared to oxygen or carbon analogs. This can be leveraged to modulate the metabolic stability of a drug candidate by reducing oxidative metabolism, a common liability for compounds with aliphatic chains, thereby providing a differentiated advantage over acyclic acetal amines .

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